N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
CAS No.: 946372-49-2
Cat. No.: VC11908241
Molecular Formula: C18H24N6O3S2
Molecular Weight: 436.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946372-49-2 |
|---|---|
| Molecular Formula | C18H24N6O3S2 |
| Molecular Weight | 436.6 g/mol |
| IUPAC Name | N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C18H24N6O3S2/c1-12-21-22-17(29-12)19-15(25)11-28-16-13-3-2-4-14(13)24(18(26)20-16)6-5-23-7-9-27-10-8-23/h2-11H2,1H3,(H,19,22,25) |
| Standard InChI Key | LWMPUYSGJYVGEJ-UHFFFAOYSA-N |
| SMILES | CC1=NN=C(S1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCN4CCOCC4 |
| Canonical SMILES | CC1=NN=C(S1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCN4CCOCC4 |
Introduction
Synthetic Pathway
While specific synthetic pathways for this compound are not detailed in the provided results, similar thiadiazole derivatives are often synthesized through multi-step reactions involving:
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Formation of the thiadiazole ring via cyclization reactions with sulfur-containing reagents.
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Coupling with other functional groups like morpholine and acetamide derivatives.
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Incorporation of the cyclopenta[d]pyrimidinone moiety through condensation reactions.
Analytical Characterization
Compounds like this are typically characterized using:
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NMR Spectroscopy: To confirm the presence of specific functional groups.
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Mass Spectrometry (MS): For molecular weight determination.
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Infrared (IR) Spectroscopy: To identify characteristic bonds (e.g., C=O, C-N).
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X-ray Crystallography: For detailed structural analysis.
Medicinal Chemistry
Thiadiazole derivatives are known for their diverse biological activities:
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Antimicrobial: Effective against bacterial and fungal strains.
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Anti-inflammatory: Likely due to inhibition of enzymes like cyclooxygenase or lipoxygenase.
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Anticancer: Some derivatives exhibit cytotoxicity against cancer cell lines.
Drug Development
The incorporation of morpholine and acetamide groups suggests potential for interaction with biological targets such as enzymes or receptors.
Comparative Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | Derived from IUPAC name |
| Functional Groups | Thiadiazole, Morpholine, Acetamide |
| Potential Uses | Antimicrobial, Anti-inflammatory, Anticancer |
| Analytical Techniques | NMR, MS, IR, X-ray Crystallography |
Future Research
Further studies could explore:
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Biological Activity Screening: Testing against various pathogens or cancer cell lines.
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Structure-Activity Relationship (SAR): To optimize efficacy and minimize toxicity.
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Pharmacokinetics: Understanding absorption, distribution, metabolism, and excretion.
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